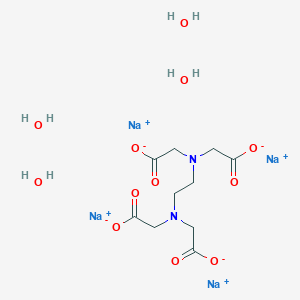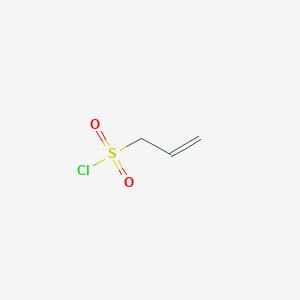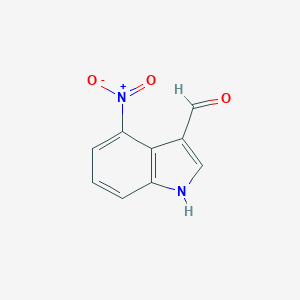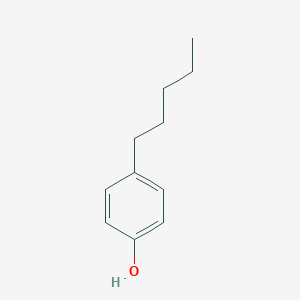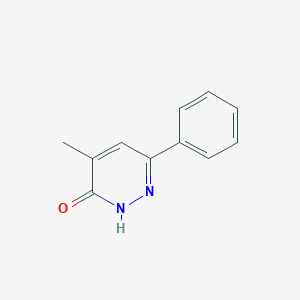
4-Methyl-6-phenylpyridazin-3(2H)-one
Descripción general
Descripción
4-Methyl-6-phenylpyridazin-3(2H)-one, also known as MPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridazine derivative that has a unique chemical structure, making it an attractive target for synthetic chemists and pharmacologists. In
Mecanismo De Acción
4-Methyl-6-phenylpyridazin-3(2H)-one functions as a fluorescent probe by undergoing a chemical reaction with ROS, resulting in a change in its fluorescence properties. Specifically, 4-Methyl-6-phenylpyridazin-3(2H)-one reacts with ROS to form a highly fluorescent product, allowing for the detection and quantification of ROS in biological samples.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-6-phenylpyridazin-3(2H)-one has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it an attractive tool for studying the effects of ROS on biological systems without introducing confounding factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe has several advantages, including its high selectivity for ROS, low toxicity, and ease of use. However, there are also limitations to its use, including the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent molecules in biological samples.
Direcciones Futuras
There are several potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one. One area of interest is the development of new fluorescent probes based on the chemical structure of 4-Methyl-6-phenylpyridazin-3(2H)-one that can detect other reactive molecules in addition to ROS. Another potential direction is the use of 4-Methyl-6-phenylpyridazin-3(2H)-one in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Methyl-6-phenylpyridazin-3(2H)-one is a unique heterocyclic compound that has shown promise as a valuable tool for scientific research. Its ability to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology. While there are limitations to its use, the potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one are numerous, making it an exciting area of study for synthetic chemists and pharmacologists alike.
Aplicaciones Científicas De Investigación
4-Methyl-6-phenylpyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The ability of 4-Methyl-6-phenylpyridazin-3(2H)-one to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology.
Propiedades
Número CAS |
13300-09-9 |
|---|---|
Nombre del producto |
4-Methyl-6-phenylpyridazin-3(2H)-one |
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Clave InChI |
HNZITGUYCFHIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Otros números CAS |
13300-09-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



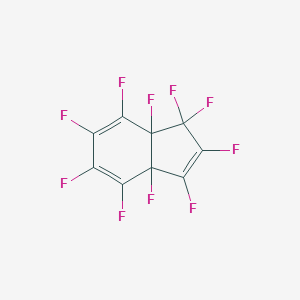
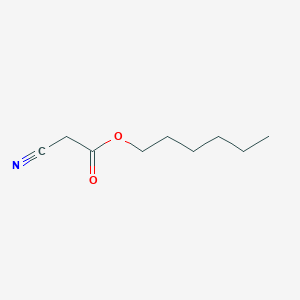
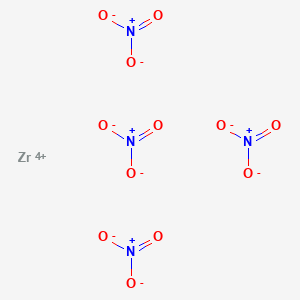
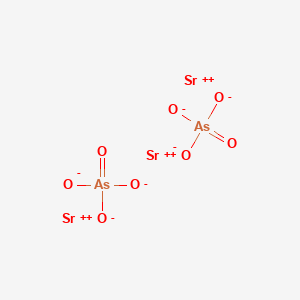
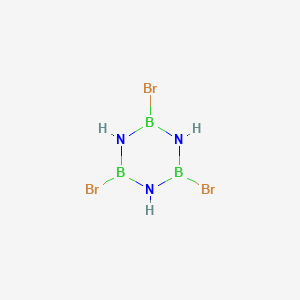
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


